molecular formula C12H15F2NO3 B13047787 Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate

Cat. No.: B13047787
M. Wt: 259.25 g/mol
InChI Key: QSFMEQCUJLTVFI-UHFFFAOYSA-N
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Description

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate is a chemical compound with the molecular formula C12H15F2NO3 and a molecular weight of 259.25 g/mol . This compound is characterized by the presence of a difluoropyridinyl group attached to a hexanoate ester, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate typically involves the esterification of 6-hydroxyhexanoic acid with 2,6-difluoropyridine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate involves its interaction with specific molecular targets. The difluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate is unique due to its specific chain length and the presence of the difluoropyridinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

methyl 6-(2,6-difluoropyridin-4-yl)oxyhexanoate

InChI

InChI=1S/C12H15F2NO3/c1-17-12(16)5-3-2-4-6-18-9-7-10(13)15-11(14)8-9/h7-8H,2-6H2,1H3

InChI Key

QSFMEQCUJLTVFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC1=CC(=NC(=C1)F)F

Origin of Product

United States

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